molecular formula C28H24Cl2N4O4S B15035154 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B15035154
M. Wt: 583.5 g/mol
InChI Key: DSKHBSFRKUDDGU-UHFFFAOYSA-N
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Description

5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes cyano, dichlorophenyl, carbamoyl, methoxyl, and furan groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:

    Formation of the dihydropyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyano group: This is achieved through a nucleophilic substitution reaction.

    Attachment of the dichlorophenyl group: This step involves the use of a coupling reagent to attach the dichlorophenyl group to the core structure.

    Incorporation of the carbamoyl and methoxyl groups: These groups are introduced through specific reactions involving carbamoylation and methoxylation.

    Final assembly: The final step involves the coupling of the furan group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This involves the replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution reagents: These include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C28H24Cl2N4O4S

Molecular Weight

583.5 g/mol

IUPAC Name

5-cyano-6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H24Cl2N4O4S/c1-15-8-11-23(38-15)26-18(13-31)28(39-14-24(35)33-17-9-10-19(29)20(30)12-17)32-16(2)25(26)27(36)34-21-6-4-5-7-22(21)37-3/h4-12,26,32H,14H2,1-3H3,(H,33,35)(H,34,36)

InChI Key

DSKHBSFRKUDDGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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